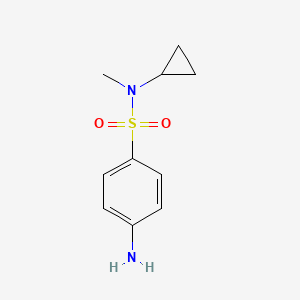
2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate is a chemical compound with the CAS Number: 1087788-75-7 . It has a molecular weight of 220.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(pyridin-2-yl)carbamate is1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-3-1-2-4-12-6/h1-4H,5H2,(H,12,13,14) . This code provides a specific textual representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Colorimetric and Fluorescent Sensors
A study developed a colorimetric and fluorescent sensor based on intramolecular charge transfer for detecting water in solvents. This sensor, utilizing a pyridine-boron trifluoride complex with a carbazole skeleton, demonstrates the potential application of pyridine-carbamate structures in environmental monitoring and analytical chemistry (Shuhei Tsumura et al., 2018).
Catalytic Carbon Dioxide Reduction
Research on the reactivity of reduced pyridinium with CO2 suggests the formation of a carbamate intermediate, highlighting the role of pyridine-carbamate derivatives in catalytic CO2 reduction processes. This study provides insight into the potential use of such compounds in sustainable chemistry and carbon capture technologies (A. Morris et al., 2011).
Ligand Chemistry for Metal Complexes
The synthesis and coordination chemistry of ligands related to pyridine and carbazole, including their application in creating luminescent compounds and metal complexes with unique properties, are discussed. This work underscores the utility of pyridine-carbamate structures in developing materials for electronic and photonic devices (M. Halcrow, 2005).
Organic Light-Emitting Diodes (OLEDs)
A study on bulky carbazole derivatives for blue thermally activated delayed fluorescence OLEDs demonstrates the importance of pyridine and carbazole moieties in creating high-performance electronic materials. This research points to the potential application of pyridine-carbamate compounds in the development of next-generation OLEDs (Xiang Zhao et al., 2020).
Synthesis and Drug Delivery
A study focusing on the synthesis of substituted pyridin-2-yl carbamates reveals an environmentally friendly technique for producing a wide range of N-pyridin-2-yl substituted carbamates. This method, applicable to the synthesis of various biologically relevant structures, showcases the versatility of pyridine-carbamate derivatives in pharmaceutical synthesis and drug delivery systems (S. Kasatkina et al., 2021).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-3-1-2-4-12-6/h1-4H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBOWXGAOKPCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



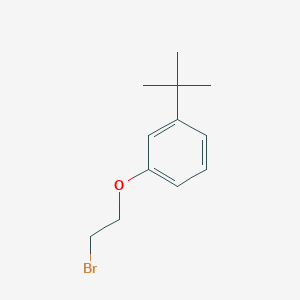
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
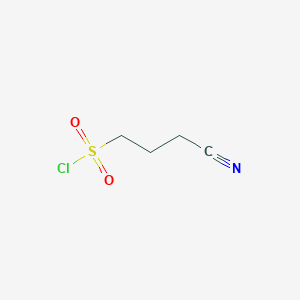
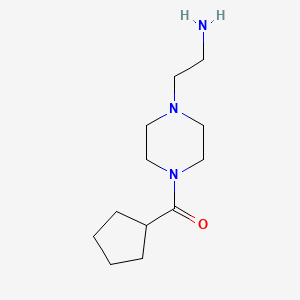

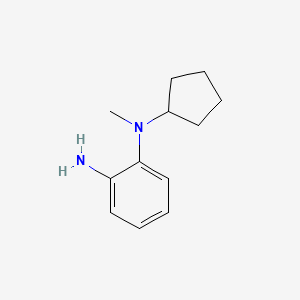
![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)
![3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea](/img/structure/B1519231.png)


![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)
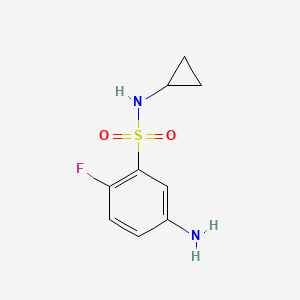
![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)
